
4-Pentenal, 2,2-dimethyl-5,5-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pentenal, 2,2-dimethyl-5,5-diphenyl- is an organic compound with the molecular formula C19H20O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO). This compound is known for its unique structure, which includes two phenyl groups and a pentenal chain, making it a subject of interest in various chemical research fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenal, 2,2-dimethyl-5,5-diphenyl- typically involves the reaction of 2,2-dimethyl-4-pentenal with diphenylmethane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions often include a controlled temperature and pressure to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-purity 4-Pentenal, 2,2-dimethyl-5,5-diphenyl- .
化学反応の分析
Types of Reactions
4-Pentenal, 2,2-dimethyl-5,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: Reduction of the aldehyde group can yield primary alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of 2,2-dimethyl-5,5-diphenylpentanoic acid.
Reduction: Formation of 2,2-dimethyl-5,5-diphenylpentanol.
Substitution: Various substituted phenyl derivatives depending on the substituent used.
科学的研究の応用
4-Pentenal, 2,2-dimethyl-5,5-diphenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Pentenal, 2,2-dimethyl-5,5-diphenyl- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenyl groups may also participate in π-π interactions with aromatic residues in biological molecules, influencing their activity and stability .
類似化合物との比較
Similar Compounds
2,2-Dimethyl-4-pentenal: Lacks the diphenyl groups, making it less sterically hindered.
Benzaldehyde: Contains a single phenyl group and an aldehyde group, simpler structure.
Cinnamaldehyde: Contains a phenyl group and an α,β-unsaturated aldehyde group.
Uniqueness
4-Pentenal, 2,2-dimethyl-5,5-diphenyl- is unique due to its combination of a pentenal chain with two phenyl groups, providing distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and research studies.
特性
CAS番号 |
206978-26-9 |
|---|---|
分子式 |
C19H20O |
分子量 |
264.4 g/mol |
IUPAC名 |
2,2-dimethyl-5,5-diphenylpent-4-enal |
InChI |
InChI=1S/C19H20O/c1-19(2,15-20)14-13-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,15H,14H2,1-2H3 |
InChIキー |
MMYKVRVCHFQPHX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC=C(C1=CC=CC=C1)C2=CC=CC=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


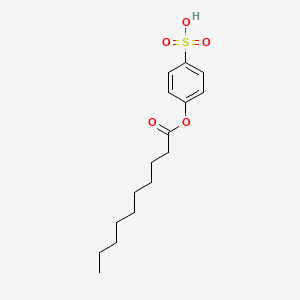
![Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]-](/img/structure/B14257295.png)
![1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine](/img/structure/B14257302.png)
![{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol](/img/structure/B14257307.png)

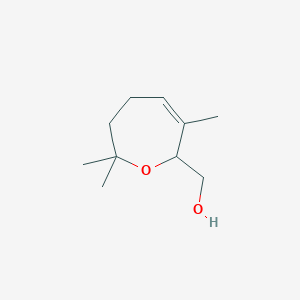
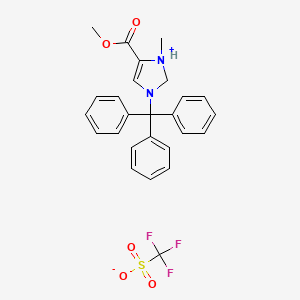
![[4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenoxy]acetic acid](/img/structure/B14257333.png)
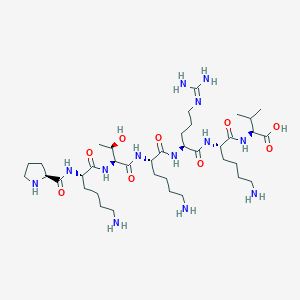
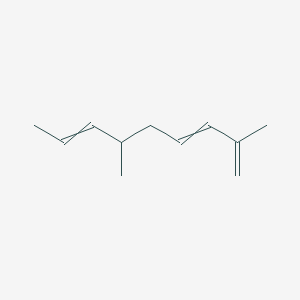
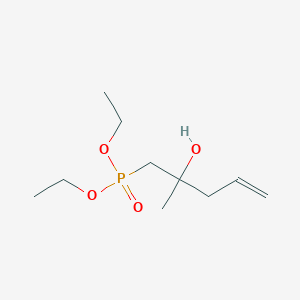
![(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid](/img/structure/B14257373.png)


